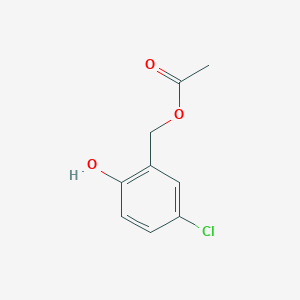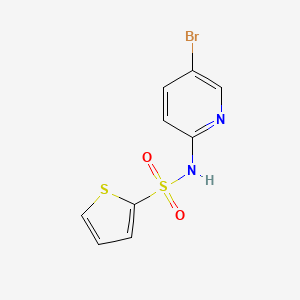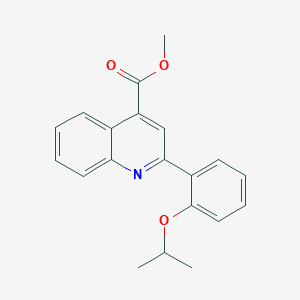
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one, also known as EFMC, is a synthetic compound that belongs to the class of flavonoids. EFMC has been widely studied due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis. Furthermore, this compound has been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway. This compound also inhibits the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In animal models of inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In animal models of Alzheimer's disease, this compound improves cognitive function and memory by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has several advantages for lab experiments, including its high purity and stability, and its well-established synthesis method. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response experiments are necessary to determine the optimal concentration of this compound for each experiment.
Zukünftige Richtungen
There are several future directions for 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one research. One potential direction is to investigate the therapeutic potential of this compound in other diseases, such as diabetes and cardiovascular disease. Another direction is to study the structure-activity relationship of this compound and its analogs to optimize its pharmacological properties. Furthermore, the development of this compound-based drug delivery systems could improve its bioavailability and reduce its potential toxicity. Finally, the investigation of this compound's effects on different cell types and in different animal models could provide a better understanding of its mechanism of action and its potential therapeutic applications.
Synthesemethoden
The synthesis of 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one involves the condensation reaction of 4-hydroxycoumarin and 4-fluorobenzaldehyde in the presence of ethyl acetoacetate, followed by methylation and reduction. The final product is obtained after purification using column chromatography.
Eigenschaften
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c1-4-12-9-15-17(10-16(12)22-3)23-11(2)18(19(15)21)13-5-7-14(20)8-6-13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGSPBNFDFEUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)


![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)

![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)



![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)